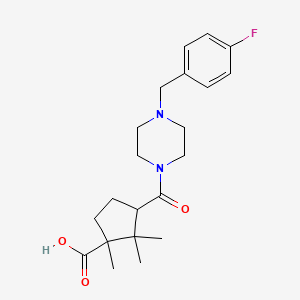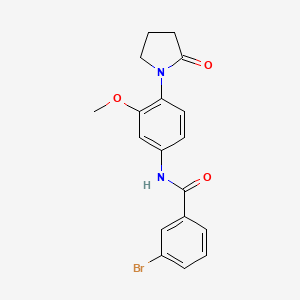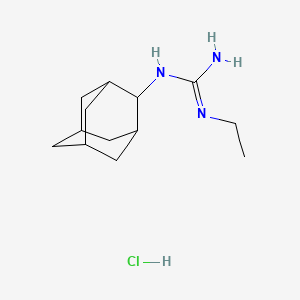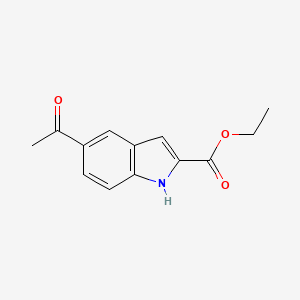![molecular formula C23H22N4O4 B2552570 6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one CAS No. 899946-76-0](/img/structure/B2552570.png)
6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one" is a derivative of pyridazinone, a class of compounds known for various pharmacological activities. The structure of this compound suggests potential interactions with biological targets due to the presence of a benzodioxolyl group and a phenylpiperazine moiety, which are common in molecules with central nervous system activity .
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves multi-step reactions that build the core pyridazinone structure and then introduce various substituents. For instance, the synthesis of bis(azinone) compounds, which are structurally related to the compound , involves the creation of a pyridazinone core followed by the addition of substituents that confer pharmacological activity . Similarly, the synthesis of pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones involves the formation of a complex heterocyclic system with substituents that can modulate biological properties such as multidrug resistance .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the planarity of the phenylpyridazinone moiety and the presence of electronegative centers are associated with phosphodiesterase (PDE) inhibitory potency . The crystal structure analysis of a related compound showed that the orientation of the substituent rings relative to the central pyridazine ring can influence the compound's intermolecular interactions and, consequently, its biological activity .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including esterification, which can modify their pharmacological properties. The use of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent for esterification is an example of a chemical reaction that can be used to synthesize ester derivatives of pyridazinone, potentially altering their activity profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of specific functional groups, like the arylpiperazine moiety, can affect these properties and the compound's ability to interact with biological targets. For instance, the introduction of a benzylpiperazine group in benzodioxane derivatives has been shown to confer selectivity for dopamine receptor subtypes . Additionally, the lack of a gastric ulcerogenic effect in certain pyridazinone derivatives indicates that modifications to the core structure can result in improved safety profiles .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
- A study by Duendar et al. (2007) highlighted the synthesis of 6-substituted-3(2H)-pyridazinones, including compounds similar to 6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one. These compounds were tested for analgesic and anti-inflammatory activity using in vivo models such as the p-benzoquinone-induced writhing test and carrageenan-induced hind paw edema model. The results showed that these compounds exhibited significant analgesic and anti-inflammatory effects without causing gastric ulcerogenic effects, unlike some non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
Antimicrobial Activities
- Ozçelik et al. (2010) synthesized novel ethyl 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone-2-yl propionate and hydrazide derivatives, which were tested for antimicrobial activities. These compounds demonstrated moderate antifungal activities but poor antibacterial activities (Ozçelik et al., 2010).
Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities
- The same study by Ozçelik et al. (2010) also reported that the synthesized derivatives showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This indicates potential applications in treating neurological conditions such as Alzheimer's disease (Ozçelik et al., 2010).
Anticonvulsant Activity
- Kamiński et al. (2011) synthesized new pyrrolidine derivatives including 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, and tested them for anticonvulsant activity using various seizure models. Many of these compounds were effective in at least one seizure model, indicating their potential use in epilepsy treatment (Kamiński et al., 2011).
Anticancer Activity
- Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, structurally related to this compound. These compounds were evaluated for cytotoxic activity against cancer cell lines, showing potential as anticancer agents (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22-9-7-19(17-6-8-20-21(14-17)31-16-30-20)24-27(22)15-23(29)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVQGCDNCSWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxylate](/img/structure/B2552490.png)




![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)


![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)


![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)

